molecular formula C10H11ClN2O2 B186819 (2-Chloropyridin-3-yl)(morpholino)methanone CAS No. 53062-98-9

(2-Chloropyridin-3-yl)(morpholino)methanone

Cat. No. B186819
CAS RN: 53062-98-9
M. Wt: 226.66 g/mol
InChI Key: SPSWDQBZCCVHNI-UHFFFAOYSA-N
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Description

2-Chloropyridin-3-yl)(morpholino)methanone, also known as CPM, is an organic compound with a wide range of applications in the scientific research field. It is a versatile compound that can be used as a reagent, catalyst, or building block for synthesizing other compounds. CPM has been used in a variety of research areas, such as biochemistry, pharmacology, and drug development.

Scientific Research Applications

Antiproliferative Activity

(2-Chloropyridin-3-yl)(morpholino)methanone has been evaluated for its antiproliferative activity. A study conducted by S. Benaka Prasad and colleagues in 2018 on a similar compound, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, demonstrated its antiproliferative properties. The compound was characterized using various spectroscopic methods, and its molecular structure was confirmed by X-ray diffraction studies (Prasad et al., 2018).

Imaging Agent for Parkinson's Disease

The compound has potential applications in imaging for Parkinson's disease. A study by Min Wang et al. in 2017 synthesized a related compound, [11C]HG-10-102-01, from a precursor similar to (2-Chloropyridin-3-yl)(morpholino)methanone. This tracer was developed for Positron Emission Tomography (PET) imaging of the LRRK2 enzyme in Parkinson's disease (Wang et al., 2017).

Structural Analysis

The structural characteristics of compounds similar to (2-Chloropyridin-3-yl)(morpholino)methanone have been extensively studied. B. Lakshminarayana and colleagues in 2009 analyzed the crystal and molecular structure of a related compound, providing insights into its molecular interactions and stability (Lakshminarayana et al., 2009).

Antitumor Activity

Another potential application is in antitumor activity. Zhi-hua Tang and W. Fu in 2018 synthesized a compound similar to (2-Chloropyridin-3-yl)(morpholino)methanone and tested its effects on cancer cell lines, showing distinct inhibition of proliferation (Tang & Fu, 2018).

NK-1 Antagonist Activity

Research by L. N. Jungheim et al. in 2006 involved the synthesis of compounds including (2-Chloropyridin-3-yl)(morpholino)methanone derivatives, showing NK-1 antagonist activity, which is relevant in the context of therapeutic applications (Jungheim et al., 2006).

properties

IUPAC Name

(2-chloropyridin-3-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c11-9-8(2-1-3-12-9)10(14)13-4-6-15-7-5-13/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSWDQBZCCVHNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366259
Record name (2-Chloropyridin-3-yl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloropyridin-3-yl)(morpholino)methanone

CAS RN

53062-98-9
Record name (2-Chloropyridin-3-yl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Wang, V Tsui, TD Crawford, JE Audia… - Journal of Medicinal …, 2018 - ACS Publications
The biological functions of the dual bromodomains of human transcription-initiation-factor TFIID subunit 1 (TAF1(1,2)) remain unknown, although TAF1 has been identified as a potential …
Number of citations: 11 pubs.acs.org

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